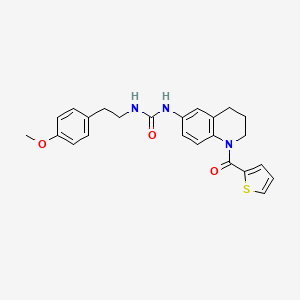
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline. These intermediates are then coupled through a urea linkage under controlled conditions.
-
Step 1: Synthesis of 4-methoxyphenethylamine
- Starting material: 4-methoxybenzaldehyde
- Reaction: Reduction using sodium borohydride (NaBH4) to form 4-methoxybenzyl alcohol, followed by amination with ammonia (NH3) to yield 4-methoxyphenethylamine.
-
Step 2: Synthesis of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Starting material: Thiophene-2-carboxylic acid
- Reaction: Cyclization with aniline derivatives under acidic conditions to form the tetrahydroquinoline ring.
-
Step 3: Coupling Reaction
- Reactants: 4-methoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline
- Reaction: Formation of the urea linkage using phosgene (COCl2) or a safer alternative like triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
- Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : The carbonyl group in the thiophene moiety can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The aromatic rings can undergo electrophilic substitution reactions.
- Reagents: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The incorporation of thiophene and methoxyphenethyl moieties may enhance the bioactivity of these compounds against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
-
Neuroprotective Effects
- Research into the neuroprotective potential of compounds similar to 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suggests that they may mitigate oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties
Pharmacological Insights
- Mechanism of Action
- Bioavailability and Pharmacokinetics
- Case Study on Anticancer Activity
- Neuroprotection in Animal Models
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amide
- 1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Uniqueness
1-(4-Methoxyphenethyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-20-9-6-17(7-10-20)12-13-25-24(29)26-19-8-11-21-18(16-19)4-2-14-27(21)23(28)22-5-3-15-31-22/h3,5-11,15-16H,2,4,12-14H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLYVNIMBIINBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













